2,4,5-Trifluoro-3-methoxyaniline
Overview
Description
2,4,5-Trifluoro-3-methoxyaniline (TFMA) is a fluorinated aromatic amine with a wide range of applications in organic synthesis and scientific research. It is an important building block for the synthesis of various heterocyclic compounds and pharmaceuticals. It is also used as a reagent for the preparation of a variety of fluorinated derivatives, including fluorinated polymers, surfactants, and other materials. TFMA has also been used in a variety of biochemical and physiological experiments, including studies on enzyme kinetics and protein-protein interactions.
Scientific Research Applications
2,4,5-Trifluoro-3-methoxyaniline is a versatile reagent for the synthesis of a variety of fluorinated derivatives, including fluorinated polymers, surfactants, and other materials. It has also been used in a variety of biochemical and physiological experiments, including studies on enzyme kinetics and protein-protein interactions. This compound has been used to study the structure and function of proteins, as well as the mechanism of action of drugs. It has also been used to study the effects of environmental toxins on biochemical processes, as well as the mechanisms of action of drugs on cells.
Mechanism of Action
Target of Action
Anilines, the class of compounds to which it belongs, are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Anilines typically act through nucleophilic substitution reactions . The trifluoromethoxy group may influence the compound’s reactivity and interaction with its targets.
Biochemical Pathways
Anilines can participate in various biochemical processes, including the synthesis of polymers and pharmaceutical intermediates .
Result of Action
Anilines and their derivatives have been used in the synthesis of various compounds with biological activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4,5-Trifluoro-3-methoxyaniline . These factors can include pH, temperature, and the presence of other chemical entities.
Advantages and Limitations for Lab Experiments
2,4,5-Trifluoro-3-methoxyaniline has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is readily available from a variety of suppliers. It is also a relatively stable molecule, and is not easily degraded by common laboratory reagents. However, this compound is a highly fluorinated molecule, and is therefore difficult to handle and dispose of safely in the laboratory. In addition, it can be toxic if inhaled or ingested, and should be handled with caution.
Future Directions
The potential applications of 2,4,5-Trifluoro-3-methoxyaniline are vast, and research into its mechanism of action and biochemical and physiological effects is ongoing. Potential future directions for research include further investigation of its effects on proteins and enzymes, as well as its effects on cell signaling pathways. In addition, further research could be conducted on the synthesis of novel fluorinated derivatives of this compound, and their potential applications in organic synthesis and scientific research. Finally, further research could be conducted into the use of this compound as a reagent for the preparation of novel pharmaceuticals and materials.
Properties
IUPAC Name |
2,4,5-trifluoro-3-methoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-12-7-5(9)3(8)2-4(11)6(7)10/h2H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SESHQEGOVPUXAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379491 | |
Record name | 2,4,5-trifluoro-3-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114214-45-8 | |
Record name | 2,4,5-trifluoro-3-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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